1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one
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Overview
Description
1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl and butenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl and butenyl groups: These groups can be introduced through alkylation reactions using reagents such as methyl iodide and butenyl bromide under basic conditions.
Final assembly: The final compound is obtained by coupling the substituted cyclohexene with ethanone derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl or butenyl groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Similar structure with a cyclopentenone ring.
3-Methyl-2-(2-methyl-2-butenyl)-furan: Contains a furan ring with similar substituents.
3-Methyl-1-butene: A simpler compound with a similar butenyl group.
Uniqueness
1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one is unique due to its specific combination of a cyclohexene ring with methyl and butenyl groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
73019-21-3 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-[3-methyl-2-(3-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C14H22O/c1-10(2)8-9-13-11(3)6-5-7-14(13)12(4)15/h6,8,13-14H,5,7,9H2,1-4H3 |
InChI Key |
ZHYAKXDSFODDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CC=C(C)C)C(=O)C |
Origin of Product |
United States |
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